molecular formula C24H21IN2O2S B296859 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide

Cat. No. B296859
M. Wt: 528.4 g/mol
InChI Key: RIUDLHFTSCZBRL-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide, also known as BITMB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. BITMB is a thiazolidine derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in various physiological processes, including tissue remodeling and wound healing. Inhibition of MMP activity has been shown to have anti-tumor and anti-inflammatory effects. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has been shown to have anti-microbial activity by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, there are also some limitations to using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide in lab experiments. It is a relatively complex compound, which may make it difficult to study its mechanism of action. Additionally, the anti-tumor and anti-inflammatory effects of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide may make it difficult to differentiate between its effects on cancer cells and normal cells.

Future Directions

There are several future directions for research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide. One potential area of research is the development of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide analogs with improved activity and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide and its effects on various signaling pathways and enzymes. Further research is also needed to determine the potential applications of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide in treating various diseases, including cancer, inflammation, and infections.
Conclusion
In conclusion, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide is a thiazolidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. While there are some limitations to using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide in lab experiments, it has several advantages and is a well-characterized compound. Further research is needed to fully understand the mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide and its potential applications in treating various diseases.

Synthesis Methods

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-iodo-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoic acid. The latter is then reacted with benzylamine and sodium bicarbonate to yield 2-benzylamino-4-methylbenzoic acid. This intermediate compound is then reacted with thiosemicarbazide to form 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide has been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C24H21IN2O2S

Molecular Weight

528.4 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-iodo-2-methylphenyl)benzamide

InChI

InChI=1S/C24H21IN2O2S/c1-16-13-20(25)11-12-21(16)26-23(29)18-7-9-19(10-8-18)24-27(22(28)15-30-24)14-17-5-3-2-4-6-17/h2-13,24H,14-15H2,1H3,(H,26,29)

InChI Key

RIUDLHFTSCZBRL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Origin of Product

United States

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